molecular formula C14H18N2S B12459587 1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12459587
M. Wt: 246.37 g/mol
InChI Key: YFKWFGVVUBIXRP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core, an ethylsulfanyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline core is replaced by an ethylsulfanyl group.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable precursor is treated with a cyanide source under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The isoquinoline core can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-ethyl-3-ethylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C14H18N2S/c1-3-13-11-8-6-5-7-10(11)12(9-15)14(16-13)17-4-2/h3-8H2,1-2H3

InChI Key

YFKWFGVVUBIXRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC

Origin of Product

United States

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